molecular formula C14H10BrNO5 B321546 2-Nitrophenyl 3-bromo-4-methoxybenzoate

2-Nitrophenyl 3-bromo-4-methoxybenzoate

Cat. No.: B321546
M. Wt: 352.14 g/mol
InChI Key: YVFJTDAWMSSVFS-UHFFFAOYSA-N
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Description

2-Nitrophenyl 3-bromo-4-methoxybenzoate is an aromatic ester comprising a 3-bromo-4-methoxybenzoic acid moiety esterified with 2-nitrophenol. The compound features three distinct functional groups: a nitro group (electron-withdrawing) on the phenyl ring, a bromine atom (bulky, weakly polarizable substituent) at the 3-position, and a methoxy group (electron-donating) at the 4-position of the benzoate backbone. This combination of substituents confers unique physicochemical properties, including altered solubility, stability, and reactivity compared to simpler benzoate esters.

Properties

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

(2-nitrophenyl) 3-bromo-4-methoxybenzoate

InChI

InChI=1S/C14H10BrNO5/c1-20-12-7-6-9(8-10(12)15)14(17)21-13-5-3-2-4-11(13)16(18)19/h2-8H,1H3

InChI Key

YVFJTDAWMSSVFS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Benzoate/Phenyl) Molecular Weight (g/mol) Key Properties/Applications
2-Nitrophenyl 3-bromo-4-methoxybenzoate 3-Br, 4-OCH₃, 2-NO₂ ~350.15 (calculated) Potential analytical standard; halogenated ester for reactivity studies
2-Nitrophenyl-oxamic acid hydrazide (NPOAH) Oxamic acid hydrazide, 2-NO₂ 225.18 Derivatization agent for nitrofuran metabolites in food safety testing
3-((2-Nitrophenyl)methylene)-amino-2-oxazolidinone (NPAOZ) Oxazolidinone, 2-NO₂ 265.23 Marker residue for veterinary drug analysis
4-Hydroxybenzhydrazide (HBH) 4-OH 152.15 Chelating agent; precursor for hydrazide synthesis

Key Observations :

  • Halogen vs. Hydroxyl Groups : The bromine in the target compound increases molecular weight and polarizability compared to HBH, enhancing its utility in separation techniques like HPLC.
  • Nitro Group Positioning : The 2-nitrophenyl group in NPAOZ and NPOAH improves UV detectability, a trait shared with the target compound .
  • Electron-Donating vs. Withdrawing Effects : The methoxy group in the target compound may reduce hydrolysis rates compared to esters with electron-withdrawing groups (e.g., nitro-substituted analogs), enhancing shelf stability.

Analytical Performance

  • Chromatographic Behavior: Bromine and nitro groups in the target compound likely improve retention in reversed-phase HPLC compared to non-halogenated analogs (e.g., HBH).
  • Mass Spectrometry: Isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5 ) demonstrate the importance of halogen/nitro groups in fragmentation patterns, suggesting the target compound would yield distinct diagnostic ions (e.g., [M-Br]⁺).

Stability and Reactivity

  • Hydrolysis Sensitivity : The electron-donating methoxy group may slow alkaline hydrolysis relative to esters with electron-withdrawing groups (e.g., NPOAH).
  • Thermal Stability : Bromine’s polarizability could increase thermal stability compared to chloro or fluoro analogs.

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